2-(Diethylamino)propan-1-ol
Overview
Description
2-(Diethylamino)propan-1-ol is a chemical compound that is related to various pharmacologically active molecules and is involved in the synthesis of different medicinal compounds. It is characterized by the presence of a diethylamino group attached to a propanol backbone. This structure is a key fragment in the synthesis of various compounds with potential muscarinic antagonist activity, beta-adrenolytic activity, and other pharmacological properties .
Synthesis Analysis
The synthesis of compounds related to 2-(Diethylamino)propan-1-ol involves multiple steps, including acylation, bromination, and amination reactions. For instance, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, a compound with a similar structure, was synthesized from acetanilide through Friedel-Crafts acylation, followed by α-bromination and amination . The synthesis of stereoisomers of a muscarinic antagonist with a related structure also involves the synthesis of racemates followed by chemical resolution .
Molecular Structure Analysis
The molecular structure of compounds containing the 2-(Diethylamino)propan-1-ol moiety has been analyzed using X-ray crystallography and quantum-chemical calculations. For example, the structure of 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone was studied, revealing that it exists exclusively as the lactam tautomer protonated at the N3 ring nitrogen in the solid state . Similarly, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been reported, providing insights into the structural variations in different environments .
Chemical Reactions Analysis
The chemical reactivity of 2-(Diethylamino)propan-1-ol derivatives includes interactions with various reagents to form pharmacologically active compounds. For instance, the synthesis of beta-adrenergic drugs involves the formation of 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoylphenoxy)propan-2-ols, which exhibit beta 1 and beta 2-adrenolytic activity . The presence of the diethylamino group is crucial for the pharmacological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the 2-(Diethylamino)propan-1-ol fragment are influenced by the presence of this group. For example, the copolyesteramides synthesized from a biobased diester related to 2-(Diethylamino)propan-1-ol are reported to be thermally stable and amorphous, indicating that the diethylamino group contributes to the thermal stability of the polymers . The pharmacological properties of related compounds also suggest that the diethylamino group plays a significant role in determining the biological activity and solubility of these molecules .
Scientific Research Applications
Corrosion Inhibition
2-(Diethylamino)propan-1-ol has been studied for its potential as a corrosion inhibitor. Gao, Liang, and Wang (2007) synthesized tertiary amines, including 1,3-bis-diethylamino-propan-2-ol (DEAP), and found them effective as anodic inhibitors in preventing carbon steel corrosion. The inhibitive performance of DEAP was particularly notable, with a maximum inhibition efficiency of 95% at a specific concentration (Gao, Liang, & Wang, 2007). Additionally, the same authors demonstrated the efficacy of DEAP as a volatile corrosion inhibitor (VCI) for brass in simulated atmospheric water, highlighting its potential in metal preservation (Gao & Liang, 2007).
Synthesis of Novel Compounds
Acar et al. (2012) synthesized new compounds, including 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol, and studied their aggregation behaviors in various solvents. These compounds are significant for their potential applications in areas like photodynamic therapy and molecular electronics (Acar et al., 2012).
Plant Growth Retardation
Sharma, Pabby, and Seth (2008) investigated the potential of bis-quaternary salts of ammonia derived from aromatic compounds, including 1-N,N-diethylamino-3-(2’-hydroxymethylphenoxy)propan-2-ol, as plant growth retardants. Their findings indicated significant inhibition of seedling growth, suggesting applications in agriculture and horticulture (Sharma, Pabby, & Seth, 2008).
Pharmaceutical Research
While specific studies focusing on 2-(Diethylamino)propan-1-ol in pharmaceuticals are limited, related compounds have been explored. Groszek et al. (2009) synthesized analogs of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol and tested them for various activities including antiarrhythmic and hypotensive effects, highlighting the relevance of this class of compounds in medicinal chemistry (Groszek et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-(diethylamino)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-8(5-2)7(3)6-9/h7,9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJITINXSJWUMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976618 | |
Record name | 2-(Diethylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)propan-1-ol | |
CAS RN |
611-12-1 | |
Record name | 1-Propanol, 2-diethylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Diethylamino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(diethylamino)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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